molecular formula C23H17BrClN3O2S B2369582 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide CAS No. 422287-27-2

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide

Cat. No. B2369582
CAS RN: 422287-27-2
M. Wt: 514.82
InChI Key: AUNHZKFEMQRAOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the initial acid was synthesized by condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid. The carboxy functionality in the compound was activated via conversion to acid chloride .

Scientific Research Applications

Antitumor Applications

The compound shows potential in antitumor applications. For example, a related compound, CB30865, demonstrated high growth-inhibitory activity and a folate-independent mechanism of action, along with a unique non-phase specific cell-cycle arrest effect. Analogues of this compound, including those with similar structural characteristics to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide, were synthesized to improve water solubility and cytotoxicity for in vivo evaluation (Bavetsias et al., 2002).

Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt)

Some analogues of the compound are potent inhibitors of Nampt, a key enzyme in nicotinamide adenine dinucleotide (NAD+) biosynthesis. These inhibitors are noted for their cytotoxicity and potential in biochemical and cellular Nampt activity optimization (Lockman et al., 2010).

Antiviral Applications

Compounds with structural similarities have been evaluated for antiviral activities against various respiratory and biodefense viruses. They demonstrated significant inhibitory effects, particularly against avian influenza (Selvam et al., 2007).

Synthesis of Functionalized Derivatives

Research into the synthesis of functionalized derivatives of compounds similar to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide has been conducted, demonstrating the versatility and potential of these compounds in creating various biologically active molecules (Kut et al., 2020).

Antimicrobial Activities

Several derivatives have shown promising antimicrobial activities, including against cancer cells. Their chemical reactivity with electrophilic and nucleophilic reagents has been explored for potential applications in cancer therapy (Abdel-Rahman, 2006).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then coupled with benzylamine to form the second intermediate, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine. This intermediate is then coupled with N-(2-chlorobenzyl)benzamide to form the final product.", "Starting Materials": [ "2-aminobenzamide", "6-bromo-3-nitrobenzoic acid", "thiourea", "benzylamine", "N-(2-chlorobenzyl)benzamide", "triethylamine", "dimethylformamide", "dichloromethane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "trifluoroacetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: 2-aminobenzamide is reacted with 6-bromo-3-nitrobenzoic acid and thiourea in the presence of triethylamine and dimethylformamide to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline is reacted with benzylamine in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide in dichloromethane to form 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine.", "Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide: 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine is reacted with N-(2-chlorobenzyl)benzamide in the presence of trifluoroacetic acid and diisopropylethylamine in dichloromethane to form the final product." ] }

CAS RN

422287-27-2

Molecular Formula

C23H17BrClN3O2S

Molecular Weight

514.82

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C23H17BrClN3O2S/c24-17-9-10-20-18(11-17)22(30)28(23(31)27-20)13-14-5-7-15(8-6-14)21(29)26-12-16-3-1-2-4-19(16)25/h1-11H,12-13H2,(H,26,29)(H,27,31)

InChI Key

AUNHZKFEMQRAOT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl

solubility

not available

Origin of Product

United States

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